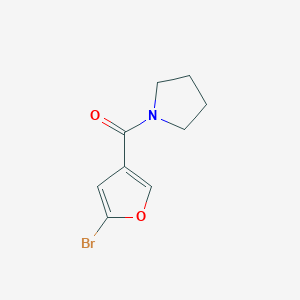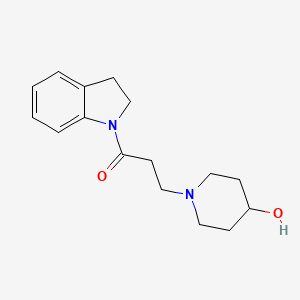![molecular formula C14H16N2O2 B7475262 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of TAK-659 and belongs to the class of kinase inhibitors.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide involves the inhibition of specific kinases. BTK inhibition, for example, has been shown to be effective in the treatment of B-cell malignancies. FLT3 inhibition has been shown to be effective in the treatment of acute myeloid leukemia. ITK inhibition has been shown to be effective in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide have been extensively studied. It has been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory disorders. It has also been shown to have anti-tumor effects, which make it a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide is its specificity towards certain kinases. This makes it a valuable tool for studying the role of these kinases in various diseases. However, one of the limitations of this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound in lab experiments.
Orientations Futures
There are many future directions for the study of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide. One potential direction is the development of more specific inhibitors that target specific kinases. Another potential direction is the investigation of the potential synergistic effects of this compound with other drugs. Additionally, the potential use of this compound in combination with immunotherapy for the treatment of cancer is an area of active research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide involves the reaction between 2-methyl-1,3-oxazole-4-carboxylic acid and 4-aminobenzonitrile. The reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain a pure form of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide.
Applications De Recherche Scientifique
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various kinases, including BTK, FLT3, and ITK. This makes it a promising candidate for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
Propriétés
IUPAC Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)14(17)16-12-6-4-11(5-7-12)13-8-18-10(3)15-13/h4-9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAQHIHZBRZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)




![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)